molecular formula C31H43F6N9O12 B1139501 Cyclic Arg-Gly-Asp-D-Tyr-Lys

Cyclic Arg-Gly-Asp-D-Tyr-Lys

Cat. No. B1139501
M. Wt: 847.7 g/mol
InChI Key: CDDUWKKOPQABPG-TVSMIREGSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Cyclic Arg-Gly-Asp-D-Tyr-Lys interacts with a variety of biomolecules, most notably integrin receptors. The tripeptide Arg-Gly-Asp (RGD) in its structure is recognized by these receptors, leading to enhanced uptake of drugs or photosensitizers attached to the peptide . This interaction is key to the role of this compound in targeted photodynamic therapy .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells. For instance, in triple-negative breast cancer (TNBC) cells, the peptide enhances the accumulation of photosensitizers, thereby reducing the risk of phototoxicity and increasing the efficacy of photodynamic therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with integrin receptors. This binding triggers internalization of the peptide along with any attached drug or photosensitizer, leading to increased cellular uptake . This mechanism is central to the peptide’s role in targeted drug delivery and photodynamic therapy .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, in studies of TNBC, the peptide was found to cause significant apoptosis of tumor cells

Transport and Distribution

This compound is transported within cells and tissues through its interaction with integrin receptors. This interaction also influences the peptide’s localization and accumulation within cells .

properties

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDUWKKOPQABPG-TVSMIREGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43F6N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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